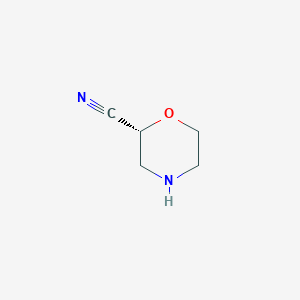
(R)-Morpholine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Morpholine-2-carbonitrile is an organic compound characterized by a morpholine ring substituted with a nitrile group at the second position. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ®-Morpholine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of morpholine with cyanogen bromide under controlled conditions. Another method includes the use of nitrile-containing reagents in the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of ®-Morpholine-2-carbonitrile often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Morpholine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
®-Morpholine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of novel therapeutic agents.
Industry: ®-Morpholine-2-carbonitrile is utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism by which ®-Morpholine-2-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activities and signaling pathways. This interaction can result in various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Morpholine-2-carboxamide: Similar structure but with an amide group instead of a nitrile.
Morpholine-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile.
Morpholine-2-thiol: Features a thiol group in place of the nitrile.
Uniqueness: ®-Morpholine-2-carbonitrile is unique due to its nitrile group, which imparts distinct reactivity and biological properties compared to its analogs. The presence of the nitrile group allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H8N2O |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
(2R)-morpholine-2-carbonitrile |
InChI |
InChI=1S/C5H8N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-2,4H2/t5-/m0/s1 |
Clé InChI |
HAASCECTXNYFCI-YFKPBYRVSA-N |
SMILES isomérique |
C1CO[C@H](CN1)C#N |
SMILES canonique |
C1COC(CN1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



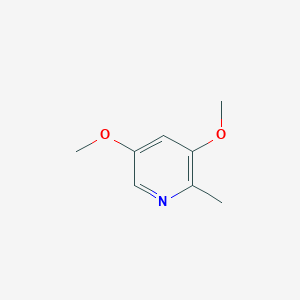
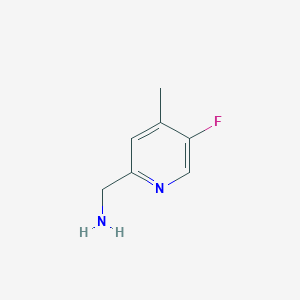
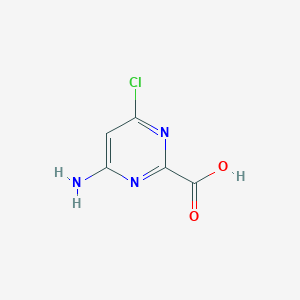

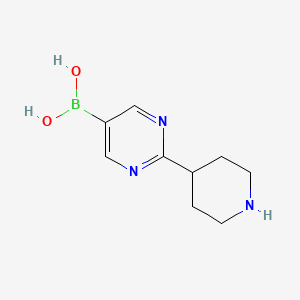
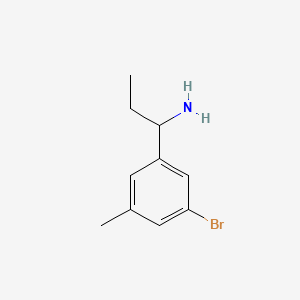
![7-Chloro-5-(6-phenylpyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12973167.png)
![2-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B12973171.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12973173.png)
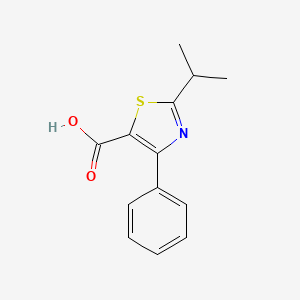
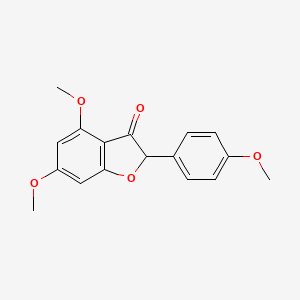
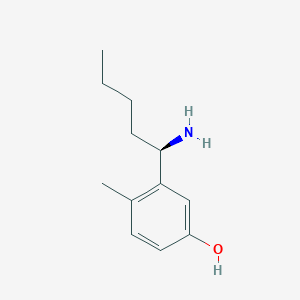
![3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B12973195.png)
